molecular formula C9H12ClN3O2 B12089803 6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one

6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one

Cat. No.: B12089803
M. Wt: 229.66 g/mol
InChI Key: QFZHISBLDVHMKQ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-4-morpholinopyridazin-3(2H)-one is a heterocyclic compound with a unique structure. It contains a pyridazine ring fused with a morpholine moiety, and a chlorine atom at position 6. The compound’s chemical formula is C₉H₁₀ClN₃O₂. Its systematic name reflects its substituents and ring fusion pattern.

Preparation Methods

Synthetic Routes::

    Ring Closure Approach:

    Modification of Existing Pyridazinones:

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for further investigations.

Chemical Reactions Analysis

6-Chloro-2-methyl-4-morpholinopyridazin-3(2H)-one participates in various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding N-oxide.

    Reduction: Reduction of the pyridazinone ring can yield the corresponding dihydro derivative.

    Substitution: The chlorine atom can undergo substitution reactions with nucleophiles.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology and Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, antitumor).

    Industry: Limited applications, but its unique structure may inspire novel drug design.

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Similar Compounds:

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

6-chloro-2-methyl-4-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C9H12ClN3O2/c1-12-9(14)7(6-8(10)11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3

InChI Key

QFZHISBLDVHMKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC(=N1)Cl)N2CCOCC2

Origin of Product

United States

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